molecular formula C27H25F3N4O2 B303630 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303630
M. Wt: 494.5 g/mol
InChI Key: LIIZMLJGLRAZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use as a treatment for various types of cancer. This compound is a member of the quinolinecarbonitrile family and has been shown to be effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.

Mechanism of Action

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile targets a protein called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of certain types of cancer cells. By inhibiting BTK, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile are still being studied. However, preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can effectively inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which makes it a promising candidate for cancer treatment. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, which could potentially improve patient outcomes. However, one limitation of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which could limit its effectiveness in certain cancer types.

Future Directions

There are several potential future directions for the study of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could focus on optimizing the dosing and administration of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile to improve its efficacy and reduce potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict patient response to 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, further studies could investigate the potential use of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve patient outcomes.

Synthesis Methods

The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of a morpholine derivative with a trifluoromethylphenyl ketone to form an intermediate compound. This intermediate is then reacted with a quinoline derivative to form the final product. The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to produce high yields of pure compound with minimal impurities.

Scientific Research Applications

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C27H25F3N4O2

Molecular Weight

494.5 g/mol

IUPAC Name

2-amino-1-morpholin-4-yl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H25F3N4O2/c28-27(29,30)21-9-5-4-8-19(21)24-20(16-31)26(32)34(33-10-12-36-13-11-33)22-14-18(15-23(35)25(22)24)17-6-2-1-3-7-17/h1-9,18,24H,10-15,32H2

InChI Key

LIIZMLJGLRAZSV-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

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